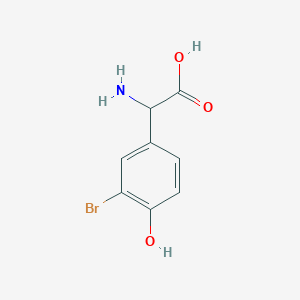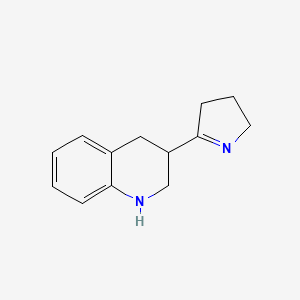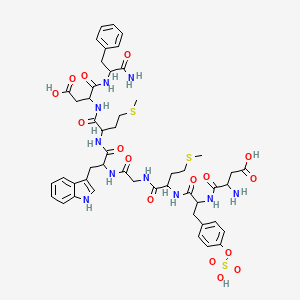
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a tert-butyloxycarbonyl group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with Tert-Butyloxycarbonyl Group: The tert-butyloxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.
Deprotected Amine: Removal of the tert-butyloxycarbonyl group yields the free amine.
Wissenschaftliche Forschungsanwendungen
(2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in the study of enzyme-substrate interactions and other biochemical processes.
Wirkmechanismus
The mechanism of action of (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The tert-butyloxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2s)-n-(Tert-butyloxycarbonyl)-4-fluoropyrrolidine-2-carboxamide: Similar structure but with only one fluorine atom.
(2s)-n-(Tert-butyloxycarbonyl)-pyrrolidine-2-carboxamide: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
The presence of two fluorine atoms in (2s)-n-(Tert-butyloxycarbonyl)-4,4-difluoropyrrolidine-2-carboxamide enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Eigenschaften
Molekularformel |
C10H16F2N2O3 |
|---|---|
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4,4-difluoropyrrolidine-2-carbonyl]carbamate |
InChI |
InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-7(15)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3,(H,14,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
XHHIPGKYPSPLHH-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC(=O)[C@@H]1CC(CN1)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)C1CC(CN1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)

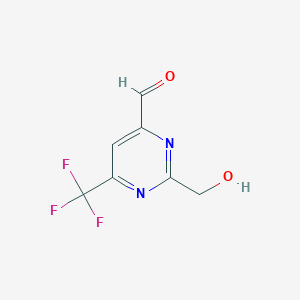
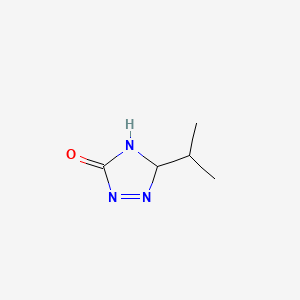
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
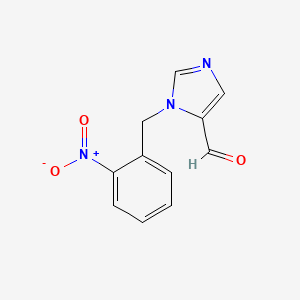
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)
![Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)
![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
